N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both fluorinated and methylated aromatic rings, as well as a pyrazolo[3,4-b]pyridine core. These structural features contribute to its distinct chemical properties and potential utility in research and industry.
Preparation Methods
The synthesis of N4-(3,5-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as hydrazines and pyridine derivatives.
Introduction of the fluorophenyl and dimethylphenyl groups: These groups can be introduced through substitution reactions, often using halogenated precursors and organometallic reagents.
Final coupling and functionalization: The final step involves coupling the substituted pyrazolo[3,4-b]pyridine with the carboxamide group, typically using amide bond formation reactions under mild conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), potentially yielding reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N4-(3,5-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and interactions.
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-BROMOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE:
N~4~-(3,5-DIMETHYLPHENYL)-1-(4-IODOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE:
Properties
Molecular Formula |
C23H21FN4O |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O/c1-13-9-14(2)11-18(10-13)26-23(29)20-12-15(3)25-22-21(20)16(4)27-28(22)19-7-5-17(24)6-8-19/h5-12H,1-4H3,(H,26,29) |
InChI Key |
TWMFLQNQRMXSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
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